molecular formula C18H19N3O6S B7696641 N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Número de catálogo B7696641
Peso molecular: 405.4 g/mol
Clave InChI: WYRJPPNPRUKZOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, also known as AQW051, is a small molecule that has been studied for its potential use in treating various neurological disorders.

Mecanismo De Acción

The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 12-lipoxygenase, which is involved in the production of inflammatory mediators. This compound also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have neuroprotective and anti-inflammatory effects. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and multiple sclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in lab experiments is its relatively low cost compared to other neuroprotective agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Direcciones Futuras

There are several future directions for research on N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective inhibitors of 12-lipoxygenase, which may lead to improved therapeutic efficacy of this compound and other related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Métodos De Síntesis

The synthesis of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzylamine with ethyl 2-oxo-2-phenylacetate to form the intermediate 3,4-dimethoxyphenethyl 2-oxo-2-phenylacetate. This intermediate is then reacted with 2,3-dichloroquinoxaline to form this compound. The final step involves the reaction of this compound with sulfamic acid to form the sulfonamide derivative.

Aplicaciones Científicas De Investigación

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has been shown to have neuroprotective and anti-inflammatory effects in preclinical studies.

Propiedades

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-3-11(9-16(15)27-2)7-8-19-28(24,25)12-4-5-13-14(10-12)21-18(23)17(22)20-13/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJPPNPRUKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.